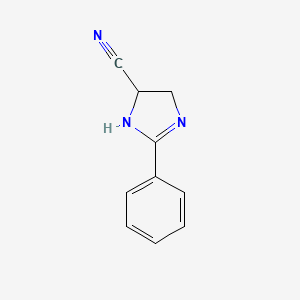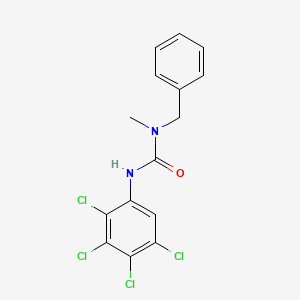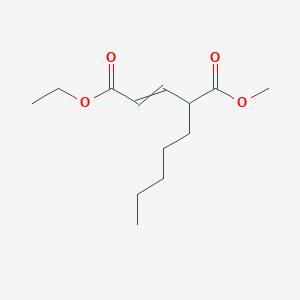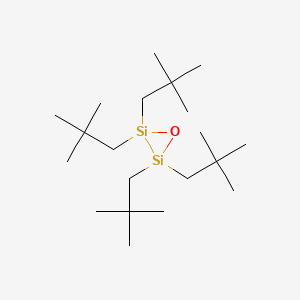
Tetrakis(2,2-dimethylpropyl)oxadisilirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,2-dimethylpropyl)oxadisilirane is a unique organosilicon compound characterized by its four 2,2-dimethylpropyl groups attached to an oxadisilirane core. This compound is known for its distinctive chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,2-dimethylpropyl)oxadisilirane typically involves the reaction of silicon tetrachloride with 2,2-dimethylpropyl lithium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SiCl4+4LiC6H9→Si(C6H9)4+4LiCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high yields and purity. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2,2-dimethylpropyl)oxadisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrakis(2,2-dimethylpropyl)oxadisilirane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Tetrakis(2,2-dimethylpropyl)oxadisilirane exerts its effects involves interactions with molecular targets through its silicon-oxygen-silicon (Si-O-Si) linkage. This linkage allows the compound to participate in various chemical reactions, forming stable intermediates and products. The pathways involved include:
Formation of Silanols: Through oxidation reactions.
Formation of Siloxanes: Via condensation reactions.
Substitution Reactions: Leading to the formation of diverse organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV): Known for its use as a precursor in material science.
Tetrakis(2-hydroxyethylammonium) chloride: Used in the synthesis of hypervalent silicon compounds.
Uniqueness
Tetrakis(2,2-dimethylpropyl)oxadisilirane stands out due to its specific structural features, including the presence of four bulky 2,2-dimethylpropyl groups, which impart unique reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability.
Propiedades
Número CAS |
112379-42-7 |
|---|---|
Fórmula molecular |
C20H44OSi2 |
Peso molecular |
356.7 g/mol |
Nombre IUPAC |
2,2,3,3-tetrakis(2,2-dimethylpropyl)oxadisilirane |
InChI |
InChI=1S/C20H44OSi2/c1-17(2,3)13-22(14-18(4,5)6)21-23(22,15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
Clave InChI |
IFKQTSZKTZZXRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C[Si]1(O[Si]1(CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
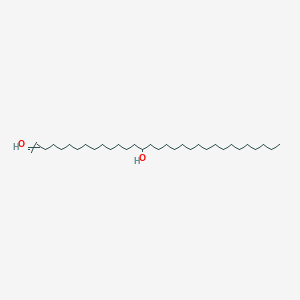
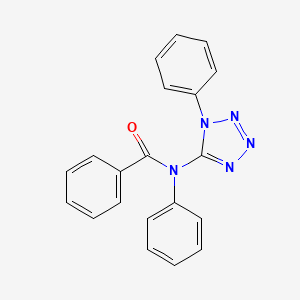
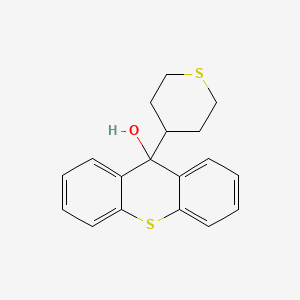
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
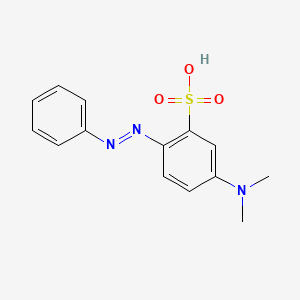
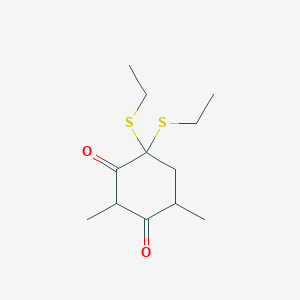
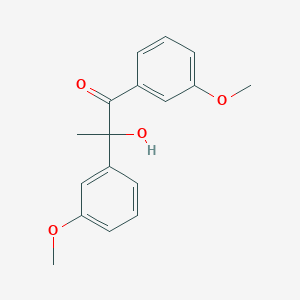

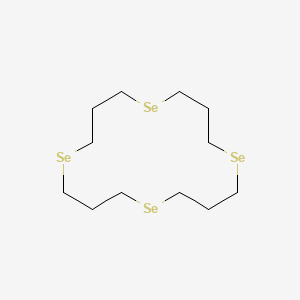
![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
